1-(cyclohex-3-en-1-ylmethyl)-4-(4-nitrophenyl)piperazine
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Overview
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a cyclohexenylmethyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohex-3-en-1-ylmethyl)-4-(4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexenylmethyl Intermediate: This step involves the reaction of cyclohexene with a suitable alkylating agent to form the cyclohexenylmethyl intermediate.
Nitration of Phenylpiperazine: The nitration of phenylpiperazine is carried out using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group at the para position.
Coupling Reaction: The final step involves the coupling of the cyclohexenylmethyl intermediate with the nitrated phenylpiperazine under suitable conditions, often using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-en-1-ylmethyl)-4-(4-nitrophenyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclohexylmethyl)-4-(4-nitrophenyl)piperazine: Similar structure but lacks the double bond in the cyclohexenyl group.
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-aminophenyl)piperazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both the cyclohexenylmethyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-20(22)17-8-6-16(7-9-17)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-2,6-9,15H,3-5,10-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHSZODVBZRUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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